molecular formula C5H9NO5 B14501003 Methyl hydroxy[(methoxycarbonyl)amino]acetate CAS No. 64356-71-4

Methyl hydroxy[(methoxycarbonyl)amino]acetate

Cat. No.: B14501003
CAS No.: 64356-71-4
M. Wt: 163.13 g/mol
InChI Key: OYEZKPKNCOVTHZ-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-2-(methoxycarbonylamino)acetate: is an organic compound with the molecular formula C5H9NO5 It is a derivative of glycine, where the amino group is substituted with a methoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification: One common method involves the esterification of 2-hydroxy-2-(methoxycarbonylamino)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    Amidation: Another method involves the amidation of methyl 2-hydroxy-2-(methoxycarbonyl)acetate with ammonia or an amine under mild conditions. This reaction can be catalyzed by enzymes or chemical catalysts to achieve high yields.

Industrial Production Methods: Industrial production of methyl 2-hydroxy-2-(methoxycarbonylamino)acetate often involves large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-hydroxy-2-(methoxycarbonylamino)acetate can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form methyl 2-amino-2-(methoxycarbonyl)acetate using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions where the methoxycarbonyl group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Corresponding oxo derivatives.

    Reduction: Methyl 2-amino-2-(methoxycarbonyl)acetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 2-hydroxy-2-(methoxycarbonylamino)acetate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving esterification and amidation. It is also used as a substrate in biochemical assays to investigate enzyme kinetics and mechanisms.

Medicine: The compound has potential applications in the development of pharmaceuticals. It can be used as a precursor for the synthesis of drugs that target specific enzymes or receptors in the body.

Industry: In the industrial sector, methyl 2-hydroxy-2-(methoxycarbonylamino)acetate is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-2-(methoxycarbonylamino)acetate involves its interaction with specific molecular targets. In enzymatic reactions, the compound acts as a substrate that undergoes transformation through the catalytic action of enzymes. The methoxycarbonyl group plays a crucial role in stabilizing reaction intermediates and facilitating the formation of the final product.

Comparison with Similar Compounds

    Methyl 2-hydroxy-2-(carbamoylamino)acetate: Similar in structure but with a carbamoyl group instead of a methoxycarbonyl group.

    Methyl 2-hydroxy-2-(acetylamino)acetate: Contains an acetyl group instead of a methoxycarbonyl group.

    Methyl 2-hydroxy-2-(benzoylamino)acetate: Contains a benzoyl group instead of a methoxycarbonyl group.

Uniqueness: Methyl 2-hydroxy-2-(methoxycarbonylamino)acetate is unique due to the presence of the methoxycarbonyl group, which imparts distinct chemical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions.

Properties

CAS No.

64356-71-4

Molecular Formula

C5H9NO5

Molecular Weight

163.13 g/mol

IUPAC Name

methyl 2-hydroxy-2-(methoxycarbonylamino)acetate

InChI

InChI=1S/C5H9NO5/c1-10-4(8)3(7)6-5(9)11-2/h3,7H,1-2H3,(H,6,9)

InChI Key

OYEZKPKNCOVTHZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(NC(=O)OC)O

Origin of Product

United States

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